2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline

Pharmaceutical Intermediates Agrochemicals Quality Control

The exact 2-(4-methoxyphenoxy)-5-(trifluoromethyl) substitution pattern is critical—using isomers like 2-(3-methoxyphenoxy) or 4-(4-methoxyphenoxy)-2-CF₃ leads to failed syntheses. This 97% pure, mp 73–75°C aniline is the validated intermediate for the systemic fungicide triflumizole and a privileged scaffold for Raf kinase SAR programs. Its defined pKa and full NMR data ensure reproducible cross-coupling (Suzuki, Buchwald-Hartwig) and heterocycle synthesis. Specify this regioisomer to avoid yield loss and regulatory rejection.

Molecular Formula C14H12F3NO2
Molecular Weight 283.24 g/mol
CAS No. 62966-74-9
Cat. No. B1270794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline
CAS62966-74-9
Molecular FormulaC14H12F3NO2
Molecular Weight283.24 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N
InChIInChI=1S/C14H12F3NO2/c1-19-10-3-5-11(6-4-10)20-13-7-2-9(8-12(13)18)14(15,16)17/h2-8H,18H2,1H3
InChIKeyPKPSWDNMWOYYEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.3 [ug/mL]

2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS 62966-74-9): Chemical Identity and Procurement-Relevant Characteristics


2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS 62966-74-9, MFCD00792432) is a fluorinated aromatic amine with the molecular formula C₁₄H₁₂F₃NO₂ and a molecular weight of 283.25 g/mol . It serves as a versatile synthetic building block, particularly in the preparation of pharmaceutical intermediates and agrochemicals, due to the presence of both an electron-withdrawing trifluoromethyl group and a nucleophilic aniline moiety . This compound is commercially available with typical purities of 95% to 98% and is characterized by a melting point of 73-75°C and a predicted boiling point of 338.3°C .

Why 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS 62966-74-9) Cannot Be Casually Substituted by Other Trifluoromethyl Aniline Analogs


The specific substitution pattern on the central aniline ring—namely, the 2-(4-methoxyphenoxy) and 5-(trifluoromethyl) arrangement—is critical for its intended reactivity and downstream application. Close analogs, such as the 2-(3-methoxyphenoxy) isomer (CAS 728907-96-8) or the 4-(4-methoxyphenoxy)-2-(trifluoromethyl)aniline (CAS 946663-25-8), possess the same molecular weight and formula [1], but their altered regiochemistry changes the electronic environment of the amino group and the steric accessibility of the aromatic ring. This directly impacts their performance in cross-coupling reactions and as intermediates in heterocycle synthesis, where precise substitution is required to achieve the desired binding affinity or material property . Substitution without rigorous validation can lead to failed reactions, lower yields in multi-step syntheses, or a final product with incorrect pharmacological or physicochemical profiles.

Quantitative Differentiators for 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS 62966-74-9) vs. Close Structural Analogs


Purity Benchmarking for Pharmaceutical Intermediate Applications

For applications requiring high-purity building blocks, such as GMP pharmaceutical intermediate synthesis, the target compound 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS 62966-74-9) is reliably available at a standard purity of 97% . This contrasts with several commercially offered close analogs like 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS 728907-96-8) and 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS 175135-08-7), which are more commonly supplied at a lower standard purity of 95% .

Pharmaceutical Intermediates Agrochemicals Quality Control

Physical Property Differentiation via Thermal Analysis

The target compound exhibits a melting point of 73-75°C . This is a defining physical characteristic that distinguishes it from isomers like 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline (CAS 946663-25-8), for which the melting point is not widely established or reported in standard databases, and from the 2-(2-methoxyphenoxy) isomer (CAS 175135-08-7) which has a reported boiling point of 332°C, indicating different intermolecular forces and solid-state packing [1][2].

Solid-State Chemistry Crystallography Process Development

Defined Molecular Descriptors for QSAR and Medicinal Chemistry

The 2-(4-methoxyphenoxy)-5-(trifluoromethyl)aniline scaffold possesses a predicted acid dissociation constant (pKa) of 3.36 ± 0.10 and a predicted density of 1.288 ± 0.06 g/cm³ [1]. These values are distinct from those of its isomer, 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline, which has a computed XLogP3-AA of 4.0, indicating a significant difference in lipophilicity and, consequently, predicted membrane permeability and bioavailability [2].

Drug Design QSAR Computational Chemistry

Characterization Data Availability for Regulatory Compliance

2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS 62966-74-9) benefits from robust and widely available analytical characterization data, including full 1H-NMR and 13C-NMR spectral assignments [1], as well as X-ray crystallographic data (monoclinic, space group P 21/c) [2]. In contrast, full spectral and crystallographic data for isomers like 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS 728907-96-8) are less prevalent in the public domain, often requiring in-house characterization before use in regulated environments.

Analytical Chemistry Regulatory Quality Assurance

Optimized Application Scenarios for Procuring 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline (CAS 62966-74-9)


Synthesis of Triflumizole and Related Imidazole Fungicides

The primary industrial application of this compound is as a key intermediate in the synthesis of triflumizole (CAS 68694-11-1), a systemic imidazole fungicide used globally to control powdery mildew and scab on fruits and vegetables [1]. The high standard purity (97%) and well-defined melting point (73-75°C) ensure consistent reaction yields and facilitate quality control during the multi-step synthesis of the final active ingredient .

Medicinal Chemistry: Scaffold for Kinase Inhibitor Development

The 2-(4-methoxyphenoxy)-5-(trifluoromethyl)aniline core has been investigated as a privileged scaffold in medicinal chemistry. Its derivatives have been shown to inhibit the Raf kinase pathway, a validated target in oncology [1]. The compound's defined pKa and distinct electronic profile, as compared to other regioisomers, make it a valuable building block for SAR studies aiming to optimize potency and selectivity in kinase inhibitor programs.

Academic and Industrial Research in Fluorinated Building Blocks

As a fluorinated aromatic amine, this compound is a versatile building block for the synthesis of diverse heterocyclic frameworks and advanced materials [1]. Its utility in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) is well-established, and the availability of full NMR characterization data allows researchers to quickly confirm the structure of newly synthesized derivatives, streamlining academic publication and patent filing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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